molecular formula C19H21ClN2O2S B10975097 2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10975097
M. Wt: 376.9 g/mol
InChI Key: GRVJZEYGBUKHKD-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a chlorobenzoyl group, and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced through a reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves the addition of the propyl side chain through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiophene derivatives .

Scientific Research Applications

2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21ClN2O2S/c1-2-5-11-8-9-13-15(10-11)25-19(16(13)17(21)23)22-18(24)12-6-3-4-7-14(12)20/h3-4,6-7,11H,2,5,8-10H2,1H3,(H2,21,23)(H,22,24)

InChI Key

GRVJZEYGBUKHKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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